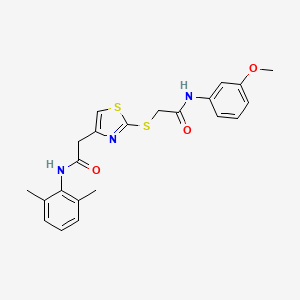
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,6-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
The compound is characterized by a thiazole moiety linked to an acetamide group, which is known for its biological activity. The specific structural features are crucial for its interaction with biological targets.
The thiazole ring in the compound has been associated with various biological activities, including anti-inflammatory and anticancer effects. Thiazole derivatives often exhibit inhibition of key enzymes involved in disease processes, such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Efficacy in Preclinical Studies
Recent studies have demonstrated that compounds similar to this compound show significant biological activities:
-
Anticancer Activity : In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds tested against A549 human lung adenocarcinoma cells exhibited IC50 values indicating potent cytotoxicity .
Compound Cell Line IC50 (µM) Thiazole Derivative A A549 12.5 Thiazole Derivative B NIH/3T3 15.0 -
Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential use in treating Alzheimer's disease. Similar thiazole compounds have shown AChE inhibition values ranging from 0.27 µM to 5.78 µM .
Compound AChE Inhibition (µM) N-(4-(Benzo[d]thiazol-2-yl)methyl)phenyl derivative 0.57 N-(5-methyl-4-phenylthiazol-2-yl) derivative 3.14
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives:
- Study on Neurodegeneration : A study involving a mouse model for Alzheimer's disease demonstrated that a thiazole derivative reduced amyloid-beta aggregation and improved cognitive function . This suggests that this compound may have similar effects.
- Antitumor Activity : In a comparative analysis of various thiazole compounds against different cancer cell lines, one derivative showed significant selectivity and potency against both breast and lung cancer cells, indicating a promising therapeutic profile for further development .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-14-6-4-7-15(2)21(14)25-19(26)11-17-12-29-22(24-17)30-13-20(27)23-16-8-5-9-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBDSIVDQPFFPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














